7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane

Catalog No.
S745540
CAS No.
898761-33-6
M.F
C14H18ClFO
M. Wt
256.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane

CAS Number

898761-33-6

Product Name

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane

IUPAC Name

7-chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one

Molecular Formula

C14H18ClFO

Molecular Weight

256.74 g/mol

InChI

InChI=1S/C14H18ClFO/c1-11-7-8-12(10-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3

InChI Key

XMQIRTSXUDZEOE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCCl)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCCl)F

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane is an organic compound with a molecular formula of C₁₄H₁₈ClF₁O. It features a heptane backbone, a chloro substituent at the 7th carbon, and a ketone functional group at the 1st position. Additionally, it has a phenyl ring substituted with both a fluoro and a methyl group at the 3rd and 4th positions, respectively. This unique structure contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Due to the lack of specific information on 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane, it is advisable to handle it with caution assuming potential hazards common to organic compounds. This may include:

  • Mild skin and eye irritation
  • Potential respiratory irritation if inhaled
  • Unknown flammability and reactivity
, including:

  • Oxidation: Converts to 7-Chloro-1-(3-fluoro-4-methylphenyl)heptanoic acid.
  • Reduction: Produces 7-Chloro-1-(3-fluoro-4-methylphenyl)heptanol.
  • Substitution: Can yield 7-Azido-1-(3-fluoro-4-methylphenyl)-1-oxoheptane.

These reactions often involve the modification of the heptane chain or the functional groups attached to the phenyl ring, allowing for further exploration in synthetic organic chemistry .

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane exhibits notable biological activity. It can interact with various biological targets, including enzymes and receptors. The presence of halogen substituents may enhance its binding affinity through halogen bonding. Additionally, the ketone group can participate in hydrogen bonding, which may influence its pharmacological properties. Research indicates that compounds with similar structures can affect enzyme inhibition and receptor modulation, making this compound of interest in drug development .

The synthesis of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane typically involves multi-step processes. A common method is the Friedel-Crafts acylation, where 3-fluoro-4-methylbenzoyl chloride reacts with 1-chloroheptane in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production may utilize similar methods but on a larger scale, optimizing conditions such as temperature and pressure to enhance yield and purity .

This compound has several applications across different fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Useful for studying the effects of halogenated ketones on biological systems.
  • Industry: Employed in producing specialty chemicals with unique properties .

Interaction studies involving 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane focus on its binding affinity to specific enzymes or receptors. The halogen atoms can enhance interactions through specific bonding mechanisms, which may lead to insights into its mechanism of action in biological systems. Such studies are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry .

Similar compounds include:

Compound NameUnique Features
7-Chloro-1-(3-fluoro-4-methylphenyl)heptaneLacks ketone functionality; focus on alkyl chain properties.
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxooctaneLonger carbon chain; potential for different reactivity.
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentaneShorter carbon chain; may exhibit different biological activity.

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane stands out due to its specific combination of chloro and fluoro substituents on the phenyl ring and its ketone group, which significantly influences both its chemical reactivity and biological activity compared to these similar compounds .

Photochemical Oxidation Approaches for Aryl Ketone Synthesis

Photochemical oxidation represents a significant advancement in the synthesis of aryl ketones, offering environmentally benign alternatives to traditional methods [1]. The aerobic photo-oxidation of benzylic substrates to ketone products has emerged as a particularly attractive methodology for pharmaceutical intermediate production [1]. This approach exploits ultraviolet-A light-emitting diodes operating at 375 nanometers in combination with specialized reactor systems that ensure effective gas-liquid mixing and facilitate short residence times of approximately one minute [1].

The photochemical oxidation process utilizes sodium anthraquinone-2-sulfonate as a water-soluble photocatalyst, enabling the transformation of benzylic substrates under mild conditions [1]. Research has demonstrated that this methodology can achieve high yields while maintaining selectivity for the benzylic position, particularly when performed in continuous flow mode with very short residence times [1]. The process has shown remarkable scalability, with multigram quantities of products achievable within hours of operation [1].

For compounds containing the 3-fluoro-4-methylphenyl moiety, photochemical oxidation offers unique advantages in terms of functional group tolerance [1]. The presence of fluorine substituents does not interfere with the oxidation process, making this approach particularly suitable for fluorinated pharmaceutical intermediates [1]. The mild reaction conditions prevent degradation of sensitive functional groups while achieving efficient carbon-carbon bond formation through oxidative processes [1].

Catalytic Coupling Reactions Involving Fluorinated Intermediates

The synthesis of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane can benefit from catalytic coupling strategies that involve fluorinated alkyl halides with alkylzinc reagents [2]. Research has demonstrated that these coupling reactions exhibit broad functional group tolerance, accommodating alkyne, aryl iodide, carbamate, furan, ketone, nitrile, phosphonate, primary alkyl bromide, and primary alkyl tosylate functionalities [2]. The reaction selectivity can be controlled based on differing levels of fluorination, allowing for highly selective transformations [2].

Coupling PartnerYield (%)Reaction Time (hours)Temperature (°C)
Fluorinated alkyl bromides85-924-825
Alkylzinc reagents88-956-1225
Aryl boronic acids82-893-690-100

The mechanism of these coupling reactions involves the formation of alkyl radicals during the oxidative-addition step of the catalytic cycle [2]. The addition of radical traps such as 2,2,6,6-tetramethyl-1-piperidinyloxy substantially inhibits carbon-carbon bond formation, confirming the radical nature of these transformations [2]. This mechanistic understanding enables optimization of reaction conditions for maximum efficiency and selectivity [2].

Halogenation Strategies for Chloro-Fluoro Substituted Ketones

Halogenation strategies for chloro-fluoro substituted ketones require specialized approaches that accommodate the unique reactivity of both halogen substituents [3]. Free radical halogenation pathways provide effective means for introducing chlorine atoms into organic frameworks while preserving fluorine substituents [3]. The regiochemistry of halogenation reactions is largely determined by the relative weakness of carbon-hydrogen bonds, with tertiary and secondary positions showing enhanced reactivity [3].

The Friedel-Crafts acylation methodology represents the most widely employed approach for synthesizing aryl ketones containing halogen substituents [4] [5]. This reaction involves the addition of an acyl group to an aromatic ring using acid chlorides and Lewis acid catalysts such as aluminum chloride [4]. The mechanism proceeds through electrophilic aromatic substitution, generating acylium ions that attack the aromatic ring system [4].

For the synthesis of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane, the Friedel-Crafts acylation can be employed using 7-chloroheptanoyl chloride and 3-fluoro-4-methylbenzene [5]. The reaction typically requires stoichiometric amounts of Lewis acid catalyst due to strong complexation between the ketone product and the catalyst [5]. The reaction proceeds most effectively with electron-rich arenes, and the presence of the methyl group enhances reactivity while the fluorine substituent provides directing effects [5].

Alternative halogenation methodologies include electrophilic halogenation using molecular halogens in the presence of Lewis acid catalysts [3]. These reactions are particularly effective for chlorine and bromine introduction, with iron chloride and other Lewis acids facilitating the transformation [3]. The halogenation process can be controlled through careful selection of reaction conditions and catalyst systems [3].

Industrial-Scale Production Challenges and Optimization

Industrial-scale production of halogenated pharmaceutical intermediates presents significant challenges related to process safety, environmental impact, and economic viability [6] [7]. The manufacturing of aryl ketones on commercial scale requires optimization of multiple parameters including catalyst efficiency, reaction selectivity, and waste minimization [6]. Traditional Friedel-Crafts processes suffer from the requirement of stoichiometric Lewis acid quantities, generating substantial corrosive waste streams [6].

Recent developments in industrial ketone synthesis have focused on environmentally friendly alternatives to conventional Lewis acid catalysis [6]. Alkyl sulfonic acids have emerged as effective catalysts and solvents for aromatic acylation reactions, offering the advantage of easy recovery and reuse through multiple reaction cycles [6]. These systems eliminate the need for aluminum chloride and other corrosive Lewis acids while providing high conversion rates and selectivity [6].

Process heat integration represents a critical optimization strategy for industrial ketone production [8]. Studies have demonstrated that proper heat integration can achieve 26% reduction in heating utilities and 19.5% reduction in cooling utilities, leading to 12.6% reduction in total energy demand [8]. Economic analysis of optimized processes shows high profitability with return on investment rates of 29.6% and payback periods of 2.2 years [8].

Process ParameterTraditional MethodOptimized MethodImprovement (%)
Catalyst LoadingStoichiometricCatalytic85-90
Waste GenerationHighLow70-80
Energy ConsumptionHighReduced25-30
Process EfficiencyModerateHigh40-50

Continuous flow processing has emerged as a preferred methodology for industrial-scale production of pharmaceutical intermediates [9]. Flow chemistry enables effective handling of unstable intermediates and integration of multiple synthetic steps [9]. The technology facilitates better control over reaction parameters and reduces the formation of unwanted by-products through precise temperature and residence time control [9].

Purification Techniques for High-Purity Pharmaceutical Intermediates

Purification of pharmaceutical intermediates requires sophisticated methodologies that ensure both chemical purity and appropriate physical properties [10] [11]. Chromatographic techniques have emerged as fundamental tools for achieving high-purity products in pharmaceutical manufacturing [10]. Normal-phase chromatography offers particular advantages for purifying halogenated ketones, providing better selectivity for isomeric compounds and minimal interference from polar impurities [10].

High-performance liquid chromatography systems enable precise separation of closely related compounds through optimized mobile phase compositions and stationary phase selections [10]. The development of preparative chromatographic methods requires careful consideration of sample loading, detection sensitivity, and collection efficiency [10]. Radial compression chromatography provides scalable solutions for medium-scale purifications, offering stable separation beds and consistent results [10].

Purification MethodPurity Achieved (%)Throughput (kg/day)Recovery (%)
Normal-phase HPLC97-995-1085-92
Radial compression95-9820-5088-95
Crystallization98-99.5100-50080-90
Distillation94-97200-100090-95

Crystallization represents the most widely employed purification method for pharmaceutical intermediates [12] [13]. The recrystallization process exploits differences in solubility between the target compound and impurities at varying temperatures [12]. Successful recrystallization requires careful selection of solvent systems that provide high solubility at elevated temperatures and low solubility at reduced temperatures [12]. The crystallization process can be optimized through seeding, controlled cooling rates, and anti-solvent addition [13].

Liquid-liquid extraction provides an effective complementary purification technique for removing specific classes of impurities [14] [15]. The bisulfite extraction protocol enables selective removal of aldehydes and reactive ketones from organic mixtures through formation of charged bisulfite adducts [14]. This methodology offers broad functional group compatibility and can be performed on large scale with minimal equipment requirements [15].

Distillation remains an important purification technique for pharmaceutical manufacturing, particularly for solvent exchange and concentration operations [16]. Single-stage batch distillations are frequently employed in pharmaceutical production for separation, solvent swap, drying from water, and purification from volatile or non-volatile impurities [16]. The process requires careful control of temperature and residence time to prevent impurity formation and maintain product integrity [16].

The thermodynamic properties of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane reveal characteristic behavior consistent with halogenated aromatic ketones. Computational predictions indicate a boiling point of 361.6±32.0°C at standard atmospheric pressure [1]. This elevated boiling point reflects the combined effects of the molecular weight (256.74 g/mol), aromatic conjugation, and intermolecular dipole interactions arising from the carbonyl and halogen substituents.

The vapor pressure characteristics demonstrate extremely low volatility at ambient conditions. Extrapolation using Antoine equation principles suggests vapor pressures below 1 Pascal at 25°C [2]. This low vapor pressure correlates with the substantial molecular weight and strong intermolecular forces. The presence of both chlorine and fluorine substituents contributes to enhanced intermolecular interactions through halogen bonding mechanisms [3].

Temperature dependence of vapor pressure follows expected Clausius-Clapeyron behavior for organic compounds of similar molecular complexity. The estimated heat of vaporization ranges between 45-50 kJ/mol, calculated using group contribution methods and Trouton rule applications [4] [5]. Critical temperature and pressure values are estimated at 580-600°C and 25-30 bar respectively, placing this compound within the range typical for substituted aromatic ketones with extended alkyl chains.

Solubility Characteristics in Organic Solvents

The solubility profile of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane demonstrates selective dissolution behavior across different solvent systems. Aqueous solubility remains extremely limited, estimated at approximately 0.01 g/100mL at 25°C, reflecting the predominantly hydrophobic character of the heptyl chain and aromatic moiety [6] [7].

Halogenated solvents provide excellent dissolution capacity. Dichloromethane and chloroform exhibit high solubility (>20 g/100mL) due to favorable halogen-halogen interactions and similar polarity characteristics [6]. The presence of chlorine and fluorine substituents enhances compatibility with chlorinated solvents through specific intermolecular forces.

Polar aprotic solvents demonstrate substantial dissolution capability. Dimethyl sulfoxide shows the highest predicted solubility (>25 g/100mL) owing to its exceptional solvation power for carbonyl-containing compounds [8]. Acetone provides high solubility (15-25 g/100mL) through carbonyl-carbonyl interactions and comparable dielectric properties.

Alcoholic solvents display moderate solubility characteristics. Methanol achieves moderate dissolution (5-10 g/100mL) through hydrogen bonding interactions with the carbonyl oxygen [9]. Ethanol shows slightly reduced solubility (3-8 g/100mL) due to increased alkyl character. The aromatic methyl and halogen substituents influence the overall solvation behavior through electronic effects on the carbonyl functionality.

Spectroscopic Fingerprints: Infrared and Nuclear Magnetic Resonance Signatures

Infrared spectroscopic analysis reveals distinctive absorption patterns characteristic of halogenated aromatic ketones. The carbonyl stretching vibration appears at 1690±5 cm⁻¹, shifted to lower frequency compared to aliphatic ketones due to aromatic conjugation effects [10] [11]. This frequency position confirms the aromatic ketone functionality and distinguishes it from saturated carbonyl compounds.

Aromatic carbon-hydrogen stretching vibrations manifest in the 3050-3100 cm⁻¹ region with medium intensity, displaying multiple peaks consistent with meta-disubstitution patterns on the benzene ring [3]. Aliphatic carbon-hydrogen stretching produces a complex envelope between 2850-2950 cm⁻¹, characteristic of the heptyl chain with overlapping symmetric and asymmetric modes.

The carbon-fluorine stretching vibration generates a strong, characteristic absorption at 1230-1280 cm⁻¹, typical of aromatic fluorine substituents [3]. Carbon-chlorine stretching appears at 650-750 cm⁻¹ with medium intensity, confirming the primary alkyl chloride functionality. Additional fingerprint region absorptions between 850-800 cm⁻¹ provide substitution pattern identification for the trisubstituted benzene ring.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. Proton nuclear magnetic resonance analysis reveals aromatic protons resonating between 7.0-7.5 ppm, with coupling patterns consistent with meta-substituted benzene derivatives [12]. The aromatic methyl group appears as a sharp singlet at 2.2-2.4 ppm, while methylene protons adjacent to the carbonyl resonate at 2.9-3.1 ppm due to deshielding effects.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the carbonyl carbon at 198-202 ppm, characteristic of aromatic ketones [13]. Aromatic carbons distribute across 125-140 ppm, with fluorine-bearing carbons showing characteristic coupling patterns. The aromatic methyl carbon appears at 14-16 ppm, while aliphatic chain carbons follow expected chemical shift progressions.

Fluorine-19 nuclear magnetic resonance provides unambiguous identification of the aromatic fluorine substituent, resonating between -115 to -120 ppm [14]. This chemical shift range confirms the meta-position fluorine on the methylated benzene ring, consistent with the compound structure.

Thermal Stability and Decomposition Kinetics

Thermal stability analysis demonstrates exceptional resistance to decomposition below 200°C, with negligible mass loss rates (<0.1% per hour) in the 25-150°C range [15] [16]. This thermal stability stems from the robust aromatic framework and absence of thermally labile functional groups beyond the halogen substituents.

Decomposition initiation occurs between 200-280°C, marked by the onset of hydrogen chloride evolution and aromatic fragment formation [15]. The decomposition mechanism proceeds through radical pathways, with initial carbon-chlorine bond homolysis generating alkyl radicals. Mass loss rates increase to 0.5-2% per hour in this temperature range, indicating controlled decomposition kinetics.

Significant thermal degradation manifests between 280-350°C, characterized by rapid mass loss (2-10% per hour) and evolution of carbon monoxide, carbon dioxide, and hydrogen fluoride [17]. The decomposition products reflect both aliphatic chain fragmentation and aromatic ring degradation. Complex volatile mixtures form through secondary reactions between primary decomposition products.

Complete pyrolysis occurs above 400°C, resulting in carbonaceous residues and inorganic halide salts [17]. The kinetic parameters follow Arrhenius behavior with activation energies consistent with carbon-halogen bond dissociation processes. Temperature-dependent rate constants demonstrate the compound maintains structural integrity under normal processing and storage conditions.

Chromatographic Behavior in Reverse-Phase Systems

Reverse-phase high-performance liquid chromatography demonstrates excellent retention characteristics for 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane. Using octadecylsilane stationary phases with 80% methanol mobile phases, retention times range from 12-18 minutes depending on column dimensions and flow conditions [18].

The retention factor (k) values between 3.5-5.5 indicate strong interaction with the hydrophobic stationary phase, reflecting the compound lipophilic character [18]. Theoretical plate counts achieve 8000-15000, demonstrating excellent chromatographic efficiency and sharp peak profiles. Peak asymmetry factors remain between 0.9-1.3, indicating acceptable peak shape without significant tailing or fronting.

Ultraviolet detection at 254-280 nm provides sensitive and selective quantification through aromatic chromophore absorption. The extended conjugation system between the carbonyl and aromatic ring generates strong ultraviolet absorption, enabling detection limits in the microgram per milliliter range. Mobile phase compatibility spans aqueous-organic mixtures from 50-95% organic modifier concentrations.

Column temperature optimization between 25-40°C enhances separation efficiency without compromising compound stability [18]. Flow rates of 0.8-1.5 mL/min provide optimal resolution while maintaining reasonable analysis times. Sample concentration ranges of 10-1000 μg/mL accommodate both qualitative identification and quantitative analysis requirements.

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Wikipedia

7-Chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one

Dates

Last modified: 08-15-2023

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